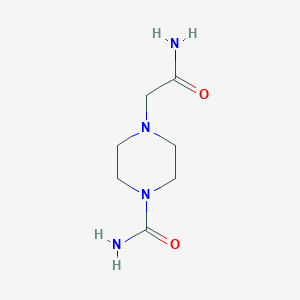![molecular formula C10H10N2 B055509 1,3,4,5-Tetrahydrobenzo[cd]indazole CAS No. 111254-68-3](/img/structure/B55509.png)
1,3,4,5-Tetrahydrobenzo[cd]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetrahydrobenzo[cd]indazole (THBI) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THBI belongs to the class of indazole derivatives, which are known for their diverse biological activities. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THBI.
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetrahydrobenzo[cd]indazole is not fully understood. However, it has been proposed that 1,3,4,5-Tetrahydrobenzo[cd]indazole exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 1,3,4,5-Tetrahydrobenzo[cd]indazole has also been reported to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, 1,3,4,5-Tetrahydrobenzo[cd]indazole has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and histone deacetylases.
Effets Biochimiques Et Physiologiques
1,3,4,5-Tetrahydrobenzo[cd]indazole has been found to modulate various biochemical and physiological processes. It has been reported to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. 1,3,4,5-Tetrahydrobenzo[cd]indazole has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1,3,4,5-Tetrahydrobenzo[cd]indazole has been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,4,5-Tetrahydrobenzo[cd]indazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1,3,4,5-Tetrahydrobenzo[cd]indazole is also stable under normal laboratory conditions and can be stored for extended periods. However, 1,3,4,5-Tetrahydrobenzo[cd]indazole has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. 1,3,4,5-Tetrahydrobenzo[cd]indazole is also relatively expensive compared to other indazole derivatives.
Orientations Futures
There are several future directions for 1,3,4,5-Tetrahydrobenzo[cd]indazole research. One potential direction is to investigate the potential of 1,3,4,5-Tetrahydrobenzo[cd]indazole as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of 1,3,4,5-Tetrahydrobenzo[cd]indazole and its derivatives to identify more potent and selective compounds. Additionally, the development of novel synthetic methods for 1,3,4,5-Tetrahydrobenzo[cd]indazole and its derivatives could lead to more efficient and cost-effective production.
Conclusion
In conclusion, 1,3,4,5-Tetrahydrobenzo[cd]indazole is a heterocyclic compound that has shown promising results for its potential therapeutic applications. 1,3,4,5-Tetrahydrobenzo[cd]indazole can be synthesized by several methods and has been extensively studied for its anticancer, antiviral, anti-inflammatory, and neuroprotective activities. 1,3,4,5-Tetrahydrobenzo[cd]indazole exerts its biological activities by modulating various signaling pathways and biochemical and physiological processes. 1,3,4,5-Tetrahydrobenzo[cd]indazole has several advantages for lab experiments, but also has some limitations. There are several future directions for 1,3,4,5-Tetrahydrobenzo[cd]indazole research, including investigating its therapeutic potential and exploring its structure-activity relationship.
Méthodes De Synthèse
1,3,4,5-Tetrahydrobenzo[cd]indazole can be synthesized by several methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which then undergoes cyclization to form the indole ring of 1,3,4,5-Tetrahydrobenzo[cd]indazole. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amine and a ketone to form a dihydroindole, which is then oxidized to form 1,3,4,5-Tetrahydrobenzo[cd]indazole. The Hantzsch synthesis involves the condensation of an aldehyde or ketone with an amine and a β-ketoester to form a dihydropyridine, which is then cyclized to form 1,3,4,5-Tetrahydrobenzo[cd]indazole.
Applications De Recherche Scientifique
1,3,4,5-Tetrahydrobenzo[cd]indazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, anti-inflammatory, and neuroprotective activities. 1,3,4,5-Tetrahydrobenzo[cd]indazole has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been reported to inhibit the replication of the hepatitis C virus and the Zika virus. 1,3,4,5-Tetrahydrobenzo[cd]indazole has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 1,3,4,5-Tetrahydrobenzo[cd]indazole has been found to protect neurons against oxidative stress and neurotoxicity.
Propriétés
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1,3,5H,2,4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCCSVOPLEZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=NNC(=C23)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-Tetrahydrobenzo[cd]indazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

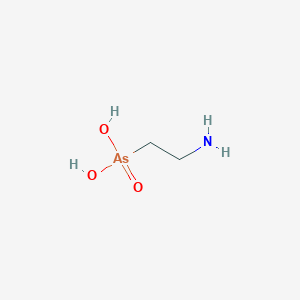
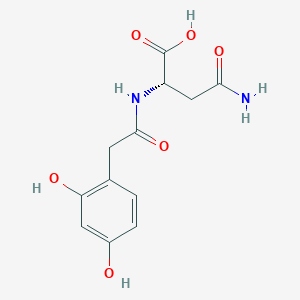
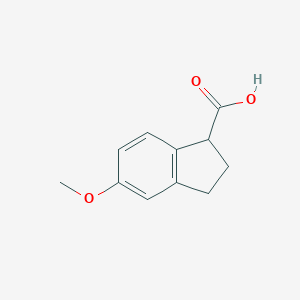
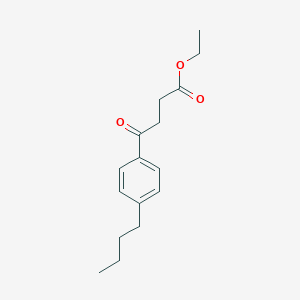
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
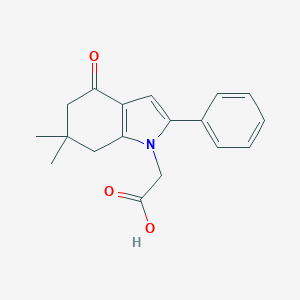
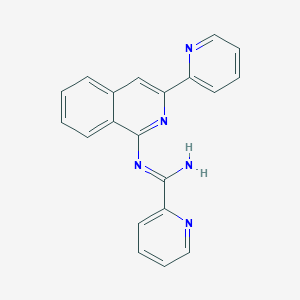
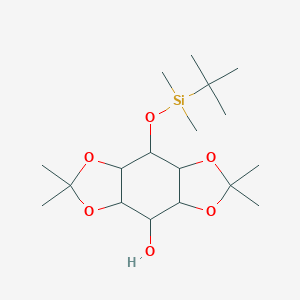
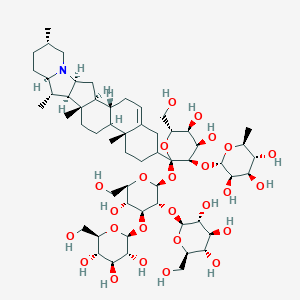

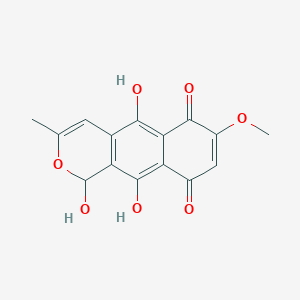
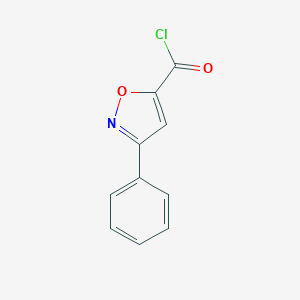
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
